![molecular formula C10H11BrO2 B179108 Methyl 4-(2-bromoethyl)benzoate CAS No. 136333-97-6](/img/structure/B179108.png)
Methyl 4-(2-bromoethyl)benzoate
Overview
Description
“Methyl 4-(2-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . The molecules of this compound are almost planar .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-bromoethyl)benzoate” is C10H11BrO2 . The ester group in the molecule is slightly twisted out of the plane of the central aromatic ring .Physical And Chemical Properties Analysis
“Methyl 4-(2-bromoethyl)benzoate” is a colorless or white to yellow solid or liquid . It has a molecular weight of 243.1 . The compound’s density is 1.402±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis
“Methyl 4-(2-bromoethyl)benzoate” is an important intermediate in chemical synthesis . It plays a crucial role in the production of various other compounds due to its reactivity with a wide range of substances .
Drug Intermediate
This compound is also an important drug intermediate . It can be used in the synthesis of various pharmaceuticals, contributing to the development of new medications .
Synthesis of 9-O-(4-carboxybenzyl)berberine (CBB)
“Methyl 4-(2-bromoethyl)benzoate” may be used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) . This indicates its potential use in the production of complex organic molecules .
Synthesis of Furo[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Analogs
This compound may be used in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs . These analogs are employed as antifolates , which are a type of drug that can inhibit the activity of folic acid, a vitamin that cancer cells need to survive.
Cell Analysis Methods
“Methyl 4-(2-bromoethyl)benzoate” can be used in cell analysis methods . This suggests its potential application in biological research, particularly in the study of cellular processes .
Cell and Gene Therapy Solutions
This compound can also be used in cell and gene therapy solutions . This indicates its potential use in the development of treatments for genetic disorders .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-(2-bromoethyl)benzoate is a chemical compound with the molecular formula C10H11BrO2
Mode of Action
They can undergo nucleophilic substitution reactions , which could potentially lead to the modification of biomolecules in the cell. This reactivity might be responsible for the compound’s biological effects.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (2431 g/mol) , may influence its pharmacokinetic behavior.
properties
IUPAC Name |
methyl 4-(2-bromoethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUQHJWFIPTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442144 | |
Record name | Methyl 4-(2-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-bromoethyl)benzoate | |
CAS RN |
136333-97-6 | |
Record name | Methyl 4-(2-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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